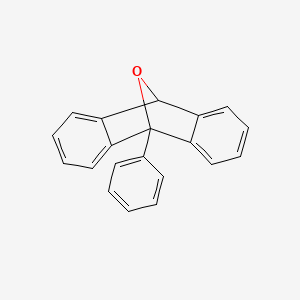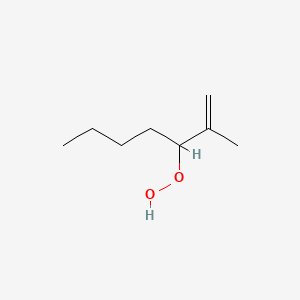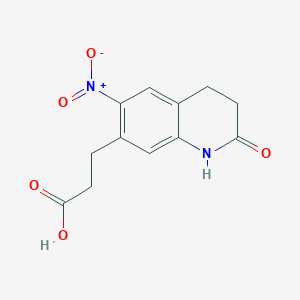
9,10-Epoxyanthracene, 9,10-dihydro-9-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Epoxyanthracene, 9,10-dihydro-9-phenyl- is a chemical compound belonging to the class of anthracenes. Anthracenes are polycyclic aromatic hydrocarbons known for their applications in various fields such as organic electronics, photophysics, and materials science. This compound is characterized by the presence of an epoxide group at the 9,10-positions and a phenyl group at the 9-position, making it a unique derivative of anthracene.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Epoxyanthracene, 9,10-dihydro-9-phenyl- typically involves the epoxidation of anthracene derivatives. One common method is the reaction of 9,10-dihydro-9-phenylanthracene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the epoxide group.
Industrial Production Methods
While specific industrial production methods for 9,10-Epoxyanthracene, 9,10-dihydro-9-phenyl- are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques such as recrystallization or chromatography to obtain the desired product in large quantities.
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Epoxyanthracene, 9,10-dihydro-9-phenyl- undergoes various chemical reactions, including:
Oxidation: The epoxide group can be further oxidized to form diols or other oxygenated derivatives.
Reduction: The compound can be reduced to form the corresponding dihydroanthracene derivative.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
The major products formed from these reactions include diols, reduced anthracene derivatives, and various substituted anthracenes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
9,10-Epoxyanthracene, 9,10-dihydro-9-phenyl- has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a model compound for studying epoxide chemistry.
Biology: The compound’s derivatives are investigated for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a probe for studying biological processes.
Industry: It finds applications in the development of organic semiconductors, light-emitting diodes (OLEDs), and other electronic materials.
Mécanisme D'action
The mechanism of action of 9,10-Epoxyanthracene, 9,10-dihydro-9-phenyl- involves its interaction with molecular targets through its epoxide and phenyl groups. The epoxide group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The phenyl group can participate in π-π interactions and other non-covalent interactions, influencing the compound’s overall activity and properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Diphenylanthracene: A similar compound with two phenyl groups at the 9,10-positions, known for its use in OLEDs and as a scintillator material.
9,10-Dimethylanthracene: Another derivative with methyl groups at the 9,10-positions, used in photophysical studies and as a fluorescent probe.
9,10-Dihydroanthracene: A simpler derivative without the phenyl or epoxide groups, used as a starting material for various chemical syntheses.
Uniqueness
9,10-Epoxyanthracene, 9,10-dihydro-9-phenyl- is unique due to the presence of both an epoxide and a phenyl group, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential use in diverse fields make it a valuable compound for scientific research and industrial applications.
Propriétés
Numéro CAS |
142230-36-2 |
|---|---|
Formule moléculaire |
C20H14O |
Poids moléculaire |
270.3 g/mol |
Nom IUPAC |
1-phenyl-15-oxatetracyclo[6.6.1.02,7.09,14]pentadeca-2,4,6,9,11,13-hexaene |
InChI |
InChI=1S/C20H14O/c1-2-8-14(9-3-1)20-17-12-6-4-10-15(17)19(21-20)16-11-5-7-13-18(16)20/h1-13,19H |
Clé InChI |
GNJGRRUTMQGBFZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C23C4=CC=CC=C4C(O2)C5=CC=CC=C35 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Naphthalen-1-yl)ethenyl]azulene](/img/structure/B12540148.png)
![N-[4-(Propan-2-yl)phenyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B12540161.png)

![4-[1-(Trimethylstannyl)ethenyl]octan-3-one](/img/structure/B12540164.png)
![4-({3-[2-(Dimethylamino)ethyl]-1H-indol-4-yl}oxy)butanenitrile](/img/structure/B12540177.png)
![2-Methyl-2H-[1,4]thiazino[3,2-c]quinolin-3(4H)-one](/img/structure/B12540183.png)
![Bis(3,5-dimethylphenyl)-[(1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl]phosphane;carbanide;cyclopentane;iron(2+)](/img/structure/B12540184.png)

![1,7-Diazaspiro[4.4]nonan-6-one,9-methyl-7-phenyl-,(5S,9S)-](/img/structure/B12540199.png)
![3-Amino-4-[2-(2-aminophenoxy)ethoxy]benzoic acid](/img/structure/B12540201.png)



![Methyl 2-[2-(1,3-dinitropropan-2-yl)pyrrol-1-yl]benzoate](/img/structure/B12540227.png)
